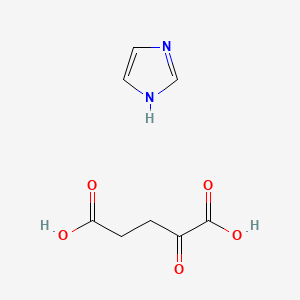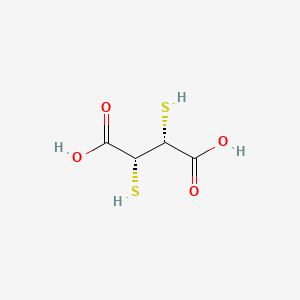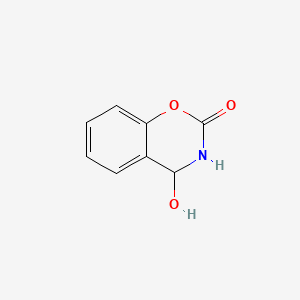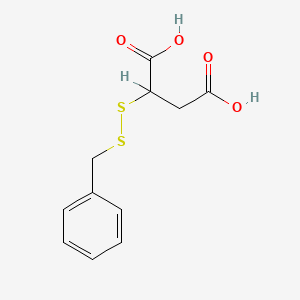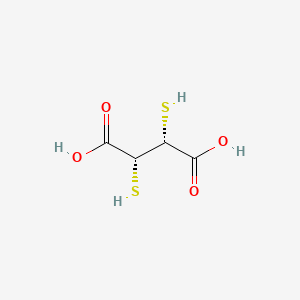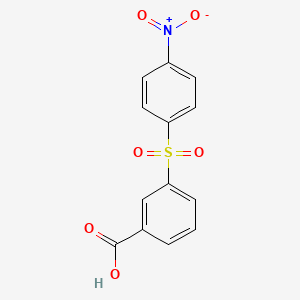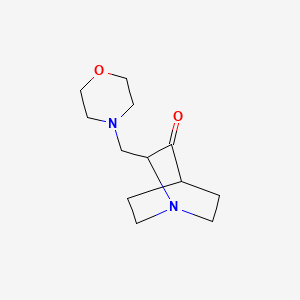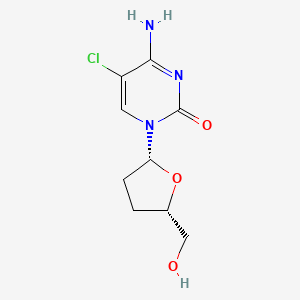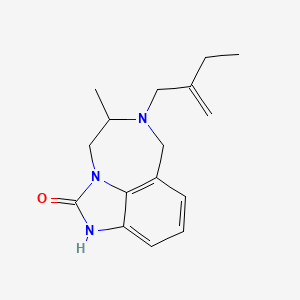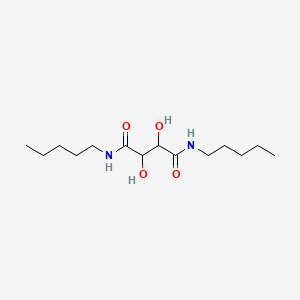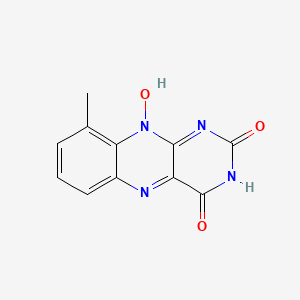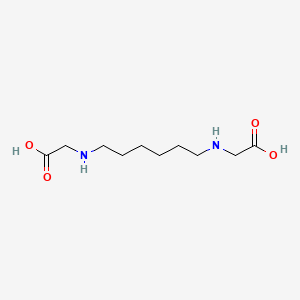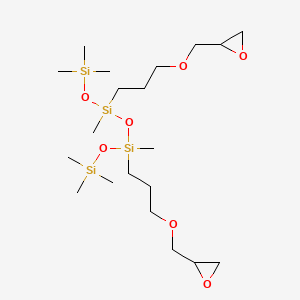
1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane is a siloxane compound characterized by its unique structure, which includes glycidyloxypropyl groups attached to a tetrasiloxane backbone. This compound is notable for its applications in various fields, including materials science, chemistry, and industrial processes, due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane typically involves the hydrosilylation reaction of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane with allyl glycidyl ether. This reaction is catalyzed by platinum-based catalysts under controlled conditions of temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize throughput. The process involves precise control of reactant feed rates, catalyst concentration, and reaction temperature to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane undergoes various chemical reactions, including:
Oxidation: The glycidyloxypropyl groups can be oxidized to form corresponding diols.
Reduction: Reduction reactions can target the epoxy groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxy groups react with nucleophiles to form new bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions.
Major Products:
Oxidation: Diols and polyols.
Reduction: Alcohols.
Substitution: Various substituted siloxanes depending on the nucleophile used.
Scientific Research Applications
1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane finds applications in several scientific research areas:
Chemistry: Used as a precursor for the synthesis of advanced siloxane-based materials and polymers.
Biology: Employed in the modification of surfaces for bio-compatibility and as a cross-linking agent in biomaterials.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent thermal and chemical stability.
Mechanism of Action
The compound exerts its effects primarily through the reactivity of its glycidyloxypropyl groups. These groups can undergo ring-opening reactions, forming covalent bonds with various substrates. This reactivity is harnessed in cross-linking processes, surface modifications, and the formation of polymer networks. The tetrasiloxane backbone provides structural stability and flexibility, enhancing the compound’s utility in diverse applications.
Comparison with Similar Compounds
- 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsilanyloxy)tetrasiloxane
- 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-aminopropyl)tetrasiloxane
- 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-methacryloxypropyl)tetrasiloxane
Uniqueness: 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane is unique due to its glycidyloxypropyl groups, which provide high reactivity and versatility in chemical modifications. This distinguishes it from other similar compounds that may have different functional groups, leading to varied reactivity and applications.
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
Properties
CAS No. |
69155-42-6 |
|---|---|
Molecular Formula |
C20H46O7Si4 |
Molecular Weight |
510.9 g/mol |
IUPAC Name |
trimethyl-[methyl-[methyl-[3-(oxiran-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxy-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxysilane |
InChI |
InChI=1S/C20H46O7Si4/c1-28(2,3)25-30(7,13-9-11-21-15-19-17-23-19)27-31(8,26-29(4,5)6)14-10-12-22-16-20-18-24-20/h19-20H,9-18H2,1-8H3 |
InChI Key |
JUWDVKFMBOWEOL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCCOCC1CO1)O[Si](C)(CCCOCC2CO2)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


